2-cyclohexyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide
Description
Systematic Naming Conventions for Polyfunctional Acetamide Derivatives
The IUPAC nomenclature of polyfunctional acetamides follows hierarchical rules that prioritize functional groups based on their structural dominance and substituent complexity. For 2-cyclohexyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide , the naming protocol involves:
- Parent chain identification : The acetamide group (CH3CONH2 ) serves as the parent structure, with the carbonyl carbon (C1) as the primary reference point.
- Substituent prioritization :
- A cyclohexyl group is attached to the α-carbon (C2) of the acetamide backbone.
- The amide nitrogen (N1) is substituted with a 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl group.
- Alphabetical ordering : Substituents are listed in alphabetical order, with numerical locants assigned to ensure unambiguous positioning.
The systematic name reflects this hierarchy:
- 2-Cyclohexyl : Indicates the cyclohexyl substituent at C2 of the acetamide chain.
- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl) : Specifies the ethyl-linked pyrazole moiety attached to the amide nitrogen. The pyrazole ring is substituted with methyl groups at positions 3 and 5, and the 1H designation denotes the tautomeric form with a hydrogen at position 1.
Table 1: Key IUPAC Nomenclature Rules Applied
Molecular Topology Analysis: Cyclohexyl-Pyrazole-Acetamide Connectivity
The molecular architecture comprises three distinct domains:
- Acetamide core : The central CH3CO–NH– group forms the scaffold.
- Cyclohexyl substituent : A saturated six-membered ring at C2 introduces steric bulk and influences conformational flexibility.
- N-linked pyrazole-ethyl group : A two-carbon chain connects the amide nitrogen to a 3,5-dimethyl-1H-pyrazole heterocycle, which exhibits aromatic character and planar geometry.
Connectivity Breakdown :
- Acetamide : Carbonyl (C1), α-carbon (C2), and amide nitrogen (N1).
- Cyclohexyl : Attached to C2 via a single bond, adopting a chair conformation in its lowest-energy state.
- Ethyl-pyrazole : The ethyl linker (C3–C4) bridges N1 to the pyrazole’s N2 atom. The pyrazole ring (C5–N3–C6–C7–N4) features methyl groups at C6 (3-position) and C7 (5-position).
Table 2: Bonding and Geometry
Conformational Isomerism in Cyclohexyl-Substituted Pyrazole Systems
The compound exhibits multiple conformational states due to:
- Cyclohexyl ring dynamics :
- Ethyl linker rotation : Restricted rotation between N1 and the pyrazole ring due to steric interactions between the ethyl group and pyrazole methyl substituents.
- Amide resonance : Partial double-bond character in the C1–N1 bond enforces planarity, reducing rotational freedom.
Steric and Electronic Influences :
- Cyclohexyl-ethyl interactions : In axial cyclohexyl conformers, proximity to the ethyl linker increases steric strain, favoring equatorial orientations.
- Pyrazole methyl groups : The 3,5-dimethyl substitution pattern enforces a symmetric electronic distribution, stabilizing the aromatic system.
Table 3: Conformational Energy Landscape
Properties
IUPAC Name |
2-cyclohexyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-12-10-13(2)18(17-12)9-8-16-15(19)11-14-6-4-3-5-7-14/h10,14H,3-9,11H2,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDNHSZKNHTTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CC2CCCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide typically involves the reaction of cyclohexylamine with 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
Scientific Research Applications
2-cyclohexyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-cyclohexyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide
- Hydrazine-coupled pyrazoles : Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
2-Cyclohexyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclohexyl group and a pyrazole moiety, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes and other pro-inflammatory mediators .
- Anticancer Properties : Research indicates that pyrazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. The compound's structural features allow it to interact with critical cellular pathways involved in cancer progression .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various pyrazole derivatives, this compound exhibited significant cytotoxic effects against MCF7 and A549 cell lines. The IC50 values indicated that the compound effectively inhibited cell growth and induced apoptosis, suggesting its potential as a therapeutic agent in oncology .
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of pyrazole derivatives. The results demonstrated that compounds similar to this compound could significantly reduce inflammatory markers in RAW264.7 macrophages, highlighting their potential application in treating inflammatory diseases .
Q & A
Q. What are the key synthetic pathways and optimization strategies for 2-cyclohexyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones (e.g., pentane-2,4-dione) . Subsequent alkylation or thioether coupling reactions introduce the cyclohexyl and acetamide moieties. Critical parameters include:
- Temperature : Optimized between 60–80°C to balance reaction rate and byproduct formation .
- Catalysts : Use of NaHSO4-SiO2 or triethylamine to enhance yields in amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (petroleum ether) ensures >95% purity .
Key Tools : Thin-layer chromatography (TLC) for reaction monitoring; HPLC for purity validation .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Advanced spectroscopic techniques are employed:
- NMR : 1H and 13C NMR confirm substituent positions (e.g., pyrazole protons at δ 2.2–2.5 ppm for methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 332.2 for C17H26N3O) .
- Infrared (IR) : Absorbance bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm acetamide functionality .
Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and intermolecular interactions .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodological Answer :
- Solubility : Tested in DMSO (high solubility for biological assays) and aqueous buffers (limited solubility, requiring co-solvents like ethanol) .
- Stability : Assessed via accelerated stability studies (40°C/75% RH for 4 weeks). Degradation products analyzed by LC-MS; hydrolytic instability noted in acidic conditions (pH < 4) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its enzyme inhibition potential?
- Methodological Answer :
- Target Selection : Prioritize kinases or proteases due to pyrazole’s known interaction with ATP-binding pockets .
- In Vitro Assays :
- Kinase Inhibition : Use fluorescence polarization assays (e.g., ADP-Glo™ Kinase Assay) with IC50 determination .
- Protease Activity : Fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for trypsin-like proteases) quantify inhibition .
- Molecular Docking : Autodock Vina or Schrödinger Suite predicts binding modes; validate with mutagenesis studies .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Data Normalization : Account for assay variability (e.g., cell line differences: HEK293 vs. HepG2) via internal controls (e.g., IC50 normalization to reference inhibitors) .
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models; assess heterogeneity via Cochrane’s Q-test .
- Mechanistic Studies : Isolate confounding factors (e.g., off-target effects) using CRISPR knockouts or isoform-specific inhibitors .
Q. How can researchers investigate its antimicrobial activity while addressing analytical challenges?
- Methodological Answer :
- MIC/MBC Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Synergy Testing : Checkerboard assays with antibiotics (e.g., ciprofloxacin) quantify fractional inhibitory concentration (FIC) indices .
- Analytical Challenges : Address low-concentration detection via LC-MS/MS (LLOQ: 0.1 ng/mL) and matrix effects (e.g., plasma protein binding) .
Structural and Mechanistic Insights
Q. What computational methods predict its pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : SwissADME or pkCSM estimates logP (2.8 ± 0.3), bioavailability (70–80%), and CYP450 interactions (CYP3A4 substrate) .
- Toxicity Profiling : ProTox-II predicts hepatotoxicity (Probability: 0.65) and Ames mutagenicity (Negative) .
Q. How does the cyclohexyl group influence bioactivity compared to aromatic analogs?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing cyclohexyl with phenyl or tert-butyl). Compare logD (octanol-water distribution) and IC50 values .
- Crystallographic Data : Analyze hydrophobic interactions in protein-ligand complexes (e.g., cyclohexyl’s role in binding pocket occupancy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
